1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, which is a significant structure in many biologically active molecules. The compound also contains a piperidine ring, which is commonly found in various pharmacologically active compounds.
Preparation Methods
The synthesis of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst. The resulting chromen-2-one derivative is then subjected to further functionalization to introduce the methoxy and dimethyl groups.
The next step involves the acylation of the chromen-2-one derivative with an appropriate acylating agent to introduce the acetyl group. This is followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to obtain the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced technologies to improve yield and reduce production costs.
Chemical Reactions Analysis
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction include alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
Scientific Research Applications
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid has various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets in the body. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are known for their pharmacological properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are widely studied for their biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C26H27NO6 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H27NO6/c1-16-13-20(32-3)23-17(2)19(24(29)33-21(23)14-16)15-22(28)27-11-9-26(10-12-27,25(30)31)18-7-5-4-6-8-18/h4-8,13-14H,9-12,15H2,1-3H3,(H,30,31) |
InChI Key |
IQPXNVQVOQMUMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC(CC3)(C4=CC=CC=C4)C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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